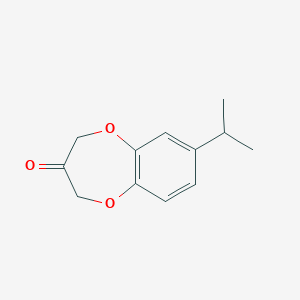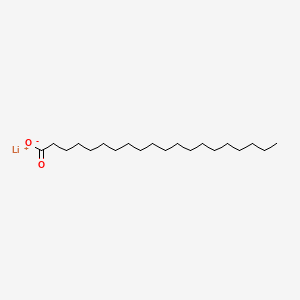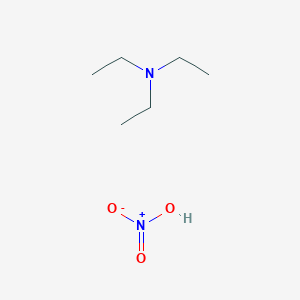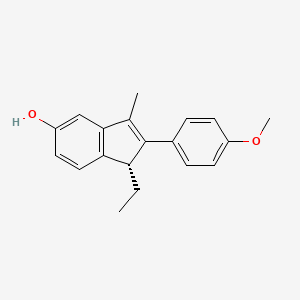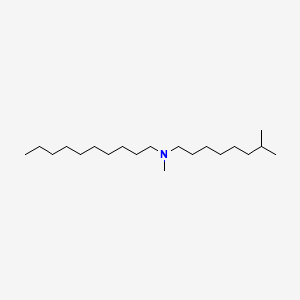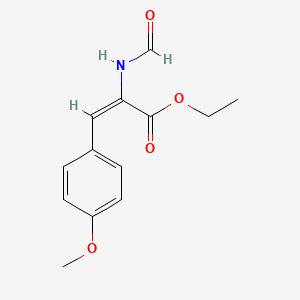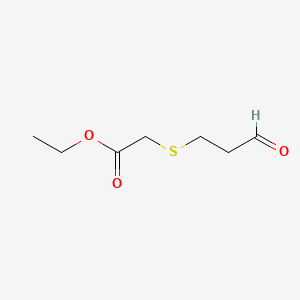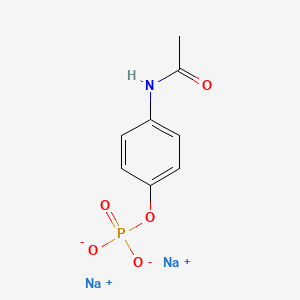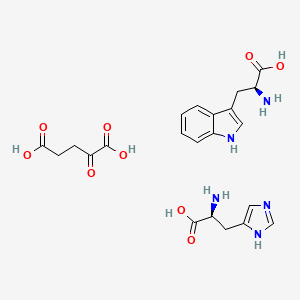
3-Benzyl-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-methylpiperidine is a piperidine derivative, characterized by a benzyl group attached to the third carbon and a methyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl glycine ethyl ester with suitable reagents to form the piperidine ring . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods focus on optimizing yield and safety. For instance, a novel preparation method for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine involves a folding condensation process, which avoids the use of extremely dangerous chemicals and ensures high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it back to its piperidine form.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Piperidinones.
Reduction: Piperidines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
3-Benzyl-1-methylpiperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methylpiperidine involves its interaction with specific molecular targets. It can act on neurotransmitter receptors in the brain, influencing neurological pathways. The exact pathways and molecular targets are still under investigation, but it is believed to modulate synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antitumor and anti-inflammatory activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Uniqueness: 3-Benzyl-1-methylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Properties
CAS No. |
85237-73-6 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-benzyl-1-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI Key |
KTGLLSVNOMWZTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



